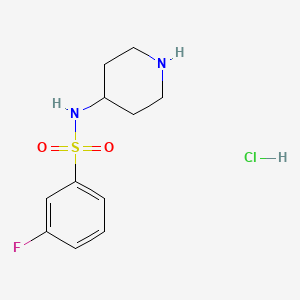

3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .

Molecular Structure Analysis

The molecular formula of “3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride” is C11H16ClFN2O2S . The molecular weight is 294.7733432 .

Chemical Reactions Analysis

The compound is synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .

Physical and Chemical Properties Analysis

The compound is a white powder . The melting point and boiling point are not available . The density and flash point are also not available .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride and its derivatives have been studied for their corrosion inhibition properties. For instance, some piperidine derivatives have been investigated for their effectiveness in inhibiting the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been employed to understand the adsorption behaviors of these derivatives on metal surfaces, revealing a correlation with experimental data (Kaya et al., 2016).

Structural and Molecular Characterization

The compound has been subjected to structural investigations, such as single-crystal X-ray and solid-state NMR characterizations. These studies are essential in understanding the molecular structure and dynamic behaviors of the compound, which are critical in its application in various fields, such as pharmacology (Pawlak et al., 2021).

Potential as Receptor Antagonists

Research has been conducted to explore the potential of this compound derivatives as receptor antagonists. This includes the design, synthesis, and evaluation of arylsulfonamide/amide derivatives as potent antagonists for specific receptors like the 5-HT₇ receptor, highlighting their potential in treating neurological conditions (Zajdel et al., 2012).

Antimicrobial Activity

Several studies have synthesized and evaluated derivatives of this compound for their antimicrobial activities. This includes testing against various strains of bacteria and microbes, indicating its potential as a bioactive compound in medical applications (Desai et al., 2016).

Inhibition of Enzymes

The compound and its derivatives have been studied for their ability to inhibit specific enzymes. For example, studies have focused on their potential as inhibitors of kynurenine 3-hydroxylase, which can provide insights into the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).

Pharmacokinetic Studies

There have been investigations into the pharmacokinetics of novel compounds like this compound, particularly focusing on aspects like hydrolysis-mediated clearance. Such studies are crucial in drug development, as they provide vital information on the behavior of these compounds in biological systems (Teffera et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that binds to peroxisome proliferators such as hypolipidemic drugs and fatty acids .

Mode of Action

It is known that once activated by a ligand, the nuclear receptor pparγ binds to dna specific ppar response elements (ppre), leading to changes in gene expression .

Biochemical Pathways

The activation of pparγ can influence various metabolic pathways, including lipid metabolism and glucose homeostasis .

Result of Action

The activation of pparγ can lead to changes in gene expression, which can influence various cellular processes .

Propiedades

IUPAC Name |

3-fluoro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2S.ClH/c12-9-2-1-3-11(8-9)17(15,16)14-10-4-6-13-7-5-10;/h1-3,8,10,13-14H,4-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSGKSSLMWKWRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CC=CC(=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2893330.png)

![N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2893332.png)

![(2E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2893333.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2893334.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide](/img/structure/B2893335.png)

![2-Chloro-1-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2893338.png)

![[1-(4-PYRROLIDIN-1-YLPHENYL)ETHYL]AMINE](/img/structure/B2893341.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2893347.png)

![2-phenyl-1-[5-(1,4-thiazinan-4-ylcarbonyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B2893349.png)

![N-Ethyl-N-[2-oxo-2-[[(2S,3R)-2-phenyloxolan-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2893351.png)